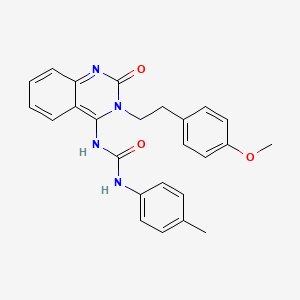
Butylthiostannanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, butylmercaptooxo-: is an organotin compound with the molecular formula C4H10OSSn. It is a member of the organotin family, which includes compounds containing tin-carbon bonds. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stannane, butylmercaptooxo- typically involves the reaction of butylmercaptan with tin(IV) chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of stannane, butylmercaptooxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, butylmercaptooxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides and other organotin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organotin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Tin oxides and other organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Stannane, butylmercaptooxo- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of other organotin compounds .
Biology: In biological research, stannane, butylmercaptooxo- is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industry, stannane, butylmercaptooxo- is used as a catalyst in various chemical reactions, including polymerization and condensation reactions. It is also employed in the production of coatings and adhesives .
Wirkmechanismus
The mechanism of action of stannane, butylmercaptooxo- involves its interaction with biological molecules, particularly those containing sulfur. The tin atom in the compound has a high affinity for sulfur, which allows it to form strong bonds with sulfur-containing molecules. This interaction can disrupt the normal function of these molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tributyltin hydride: Another organotin compound used in radical reactions and as a reducing agent.
Trimethyltin chloride: Used in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Uniqueness: Stannane, butylmercaptooxo- is unique due to its specific structure and reactivity. Its ability to form strong bonds with sulfur-containing molecules makes it particularly useful in biological and medicinal research. Additionally, its versatility in chemical reactions and industrial applications sets it apart from other organotin compounds .
Eigenschaften
Molekularformel |
C4H10OSSn |
|---|---|
Molekulargewicht |
224.90 g/mol |
IUPAC-Name |
butylsulfanyl(oxo)stannane |
InChI |
InChI=1S/C4H10S.O.Sn.H/c1-2-3-4-5;;;/h5H,2-4H2,1H3;;;/q;;+1;/p-1 |
InChI-Schlüssel |
ITZRKYIPJONZBX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCS[SnH]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B14110344.png)
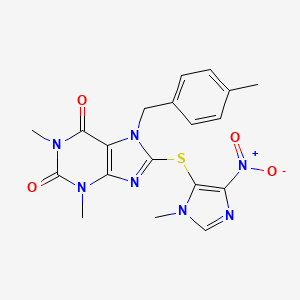
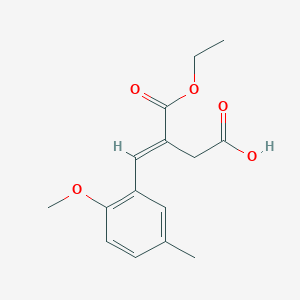
![8-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14110365.png)
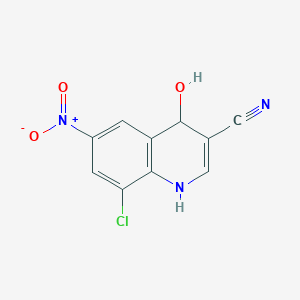
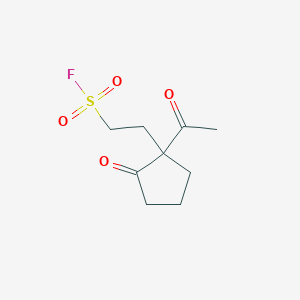
![2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid](/img/structure/B14110398.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B14110400.png)
![methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate](/img/structure/B14110401.png)
![2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110406.png)
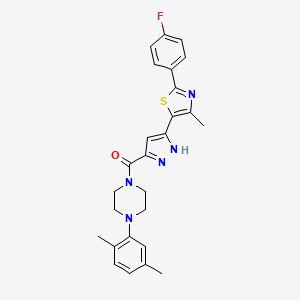

![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B14110427.png)
